5-Bromo-7-chloro-1H-indazole
Overview
Description
5-Bromo-7-chloro-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
5-Bromo-7-chloro-1H-indazole is a heterocyclic compound that has been found to have potential therapeutic applications Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives can inhibit the activity of kinases, leading to alterations in cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the reported targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Indazole derivatives have been reported to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it can be inferred that this compound may have similar effects.
Action Environment
It is also important to note that safety precautions should be taken when handling this compound to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-chloro-1H-indazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, thereby impacting cellular responses and metabolic activities. Additionally, it has been found to affect cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activities and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. The interactions of this compound with specific enzymes can lead to changes in the rates of metabolic reactions, ultimately impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For instance, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1H-indazole typically involves the bromination and chlorination of indazole derivatives. One common method includes the use of 5-bromoindazole as a starting material, followed by chlorination under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-chloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted indazole derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products include oxides or dehalogenated indazole derivatives.
Scientific Research Applications
5-Bromo-7-chloro-1H-indazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Bromo-1H-indazole: Similar in structure but lacks the chlorine atom at the 7-position.
7-Chloro-1H-indazole: Similar in structure but lacks the bromine atom at the 5-position.
5-Bromo-7-iodo-1H-indazole: Contains an iodine atom instead of chlorine at the 7-position.
Uniqueness: 5-Bromo-7-chloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-7-chloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSRPQLSDHXAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610771 | |
Record name | 5-Bromo-7-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635712-44-6 | |
Record name | 5-Bromo-7-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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